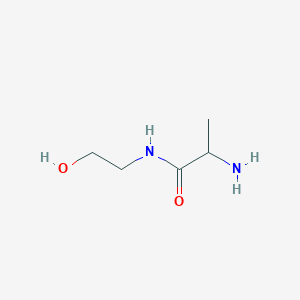

2-amino-N-(2-hydroxyethyl)propanamide

Description

Contextual Overview of Amide Chemistry in Biological and Synthetic Research

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of organic and biological chemistry. ontosight.ai Its prevalence is most notably demonstrated in the structure of proteins, where amino acids are linked by amide bonds, also known as peptide bonds. numberanalytics.comlibretexts.org The unique electronic properties of the amide bond, specifically the delocalization of the nitrogen's lone pair of electrons, result in a planar and rigid structure with significant stability. nih.govwikipedia.org This stability is crucial for maintaining the intricate three-dimensional structures of proteins, which are essential for their biological function. nih.gov

In synthetic research, the formation of amide bonds is one of the most frequently performed chemical reactions. scielo.br Amides are key intermediates and final products in the synthesis of pharmaceuticals, polymers, and other advanced materials. researchgate.net The inherent stability of the amide bond makes it a reliable linker in drug design, contributing to the pharmacokinetic and pharmacodynamic properties of many therapeutic agents. ontosight.ai Researchers continuously seek more efficient and environmentally friendly methods for amide synthesis, moving beyond traditional coupling reagents to more atom-economical catalytic approaches. scielo.brresearchgate.net

The Emergence of 2-Amino-N-(2-hydroxyethyl)propanamide in Contemporary Chemical Research

While the broader field of amide chemistry is well-established, the specific compound this compound is a relatively recent entrant into the chemical landscape. Information in the public domain regarding its specific synthesis, properties, and applications is presently limited. The compound is commercially available, primarily in the form of its hydrochloride salt, with the assigned CAS number 1236260-80-2. chemicalbridge.co.uk

The structure of this compound, which is derived from the amino acid alanine (B10760859), suggests potential for its application in areas where biocompatibility and specific molecular interactions are important. The presence of a primary amino group, a hydroxyl group, and the amide linkage provides multiple points for hydrogen bonding and further chemical modification. While detailed research findings on this specific molecule are not yet widely published, its structural components suggest its potential utility in fields such as medicinal chemistry, polymer science, and as a building block in organic synthesis.

Scope and Academic Relevance of Studying N-Substituted Propanamide Structures

The study of N-substituted propanamide structures, a class to which this compound belongs, is of considerable academic and industrial interest. These compounds exhibit a wide range of biological activities and are valuable scaffolds in drug discovery. fiveable.me For instance, various N-substituted propanamides have been investigated for their potential as anticonvulsant agents, demonstrating the therapeutic potential of this class of molecules. nih.gov

Furthermore, derivatives of alaninamide, the core structure of this compound, have been the subject of research for developing new therapies for seizures and pain. acs.org The N-substituent on the amide can be systematically varied to fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its biological activity and therapeutic profile. fiveable.mefiveable.me The N-hydroxyethyl group, in particular, is known to enhance hydrophilicity and can be found in various compounds used in personal care products and pharmaceuticals, where it can act as a moisturizer, surfactant, or formulation excipient. ontosight.aichembk.com The academic relevance of studying N-substituted propanamides, therefore, lies in the potential to discover novel compounds with tailored properties for a wide array of applications, from new medicines to advanced materials. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-amino-N-(2-hydroxyethyl)propanamide |

InChI |

InChI=1S/C5H12N2O2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3,6H2,1H3,(H,7,9) |

InChI Key |

ZNWKPJXSJRJYFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Amino N 2 Hydroxyethyl Propanamide and Its Analogues

Established Synthetic Pathways for Propanamide Derivatives

The creation of the amide linkage in propanamide derivatives, including 2-amino-N-(2-hydroxyethyl)propanamide, is a cornerstone of organic and medicinal chemistry. The primary method involves the condensation of a carboxylic acid and an amine. numberanalytics.com However, due to the low reactivity of these functional groups under ambient conditions, the carboxylic acid typically requires activation to facilitate the reaction. numberanalytics.com

The direct thermal condensation of a carboxylic acid and an amine is possible but often requires harsh conditions and is limited to simple substrates. ucl.ac.uk Therefore, the most common approach for synthesizing amides like this compound is the use of coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate that is readily attacked by the amine nucleophile (ethanolamine in this case). americanpeptidesociety.orgpeptide.com

The process is crucial in peptide synthesis, where joining amino acids involves forming peptide (amide) bonds. bachem.com A wide array of coupling reagents has been developed, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimide-Based Reagents: This class, including Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), is widely used due to efficiency and cost-effectiveness. americanpeptidesociety.orgbachem.com They activate the carboxyl group to form an O-acylisourea intermediate. americanpeptidesociety.org A significant drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove due to its low solubility. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another popular choice, as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification. bachem.com To minimize side reactions and reduce the risk of racemization at the chiral center of the amino acid, carbodiimides are frequently used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.org

Phosphonium and Aminium/Uronium Reagents: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and lead to rapid coupling with minimal side reactions. bachem.comsigmaaldrich.com Phosphonium reagents (e.g., PyBOP) are generally considered to produce cleaner reactions than aminium/uronium reagents (e.g., HBTU), which can cause chain termination through a guanidinylation side reaction. sigmaaldrich.com Reagents based on HOAt, such as HATU, generate more reactive esters than their HOBt-based counterparts, making them suitable for more challenging couplings. sigmaaldrich.com More recent developments include reagents based on the Oxyma Pure leaving group, such as COMU, which often perform better than HOBt-based reagents. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Full Name | Key Features & Considerations |

|---|---|---|---|

| Carbodiimides | DCC | Dicyclohexylcarbodiimide | Cost-effective; forms insoluble urea byproduct. americanpeptidesociety.orgpeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Similar to DCC but forms a more soluble urea byproduct. americanpeptidesociety.org | |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, simplifying workup. bachem.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly efficient; generally gives cleaner reactions than uronium salts. sigmaaldrich.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered couplings. peptide.comsigmaaldrich.com | |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very efficient with low racemization, especially with HOBt. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highly reactive, based on HOAt; suitable for difficult couplings. sigmaaldrich.com |

The synthesis of this compound requires the coupling of a 2-aminopropanoic acid (alanine) moiety with ethanolamine (B43304). Because alanine (B10760859) contains both a nucleophilic amino group and an electrophilic carboxylic acid, selective reaction requires a protection/deprotection strategy.

The amino group of alanine is first "protected" by converting it into a less reactive functional group, typically a carbamate (B1207046) such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. This prevents the amino group from reacting with an activated carboxyl group of another alanine molecule.

Once the N-protected alanine is prepared, its carboxylic acid group is activated using one of the coupling reagents described previously. This activated intermediate then readily reacts with the amino group of ethanolamine to form the desired amide bond. The final step is the removal of the protecting group (deprotection) to yield the free primary amine of this compound.

Another approach involves the derivatization of the carboxylic acid itself, for instance, by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). rsc.org This highly electrophilic derivative can then react directly with ethanolamine, often in the presence of a base to neutralize the HCl byproduct. rsc.orgbohrium.com This method is effective but can be less compatible with sensitive functional groups. numberanalytics.com

Advanced Synthetic Approaches and Optimization

Beyond established pathways, significant research focuses on optimizing synthetic routes for higher efficiency, scalability, and control over product attributes like stereochemistry.

Optimizing a synthesis for yield and scalability involves a careful selection of reagents and reaction conditions. numberanalytics.com For large-scale industrial processes, factors like cost, safety, and waste generation are critical. ucl.ac.uk While activating agents like HATU are highly effective, their cost and high molecular weight contribute to poor process mass intensity (PMI). ucl.ac.uk

Catalytic direct amidation methods are a greener alternative, avoiding stoichiometric activating agents and producing only water as a byproduct. ucl.ac.ukmdpi.com Boronic acids and other boron-based reagents have emerged as effective catalysts for direct amidation, typically requiring the removal of water via azeotropic distillation or molecular sieves. ucl.ac.ukacs.org

The choice of solvent, temperature, and reactant concentration must be systematically screened to find the optimal conditions for a specific reaction. numberanalytics.comresearchgate.net For instance, phosphonium-based coupling reagents are often preferred over uronium types for scalability as they avoid the guanidinylation side reaction that can complicate purification. sigmaaldrich.com Microwave-assisted synthesis can also accelerate amidation reactions, potentially leading to faster reaction times and improved yields. numberanalytics.comresearchgate.net

To ensure optimal reaction performance and safety during scale-up, real-time monitoring of chemical reactions is invaluable. Process Analytical Technology (PAT) tools like in-situ Fourier Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide critical insights into reaction kinetics, mechanisms, and endpoints. mt.comyoutube.com

In-situ FTIR (ReactIR): This technique uses a probe inserted directly into the reaction vessel to collect infrared spectra in real-time. mt.commt.com It allows for the continuous tracking of the concentrations of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies in the mid-infrared "fingerprint" region. mt.comnih.gov This provides a "molecular video" of the reaction, making it easy to identify endpoints, detect stalled reactions, or observe the formation of unstable intermediates that might be missed by offline sampling. youtube.commt.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful offline analytical technique used to separate, identify, and quantify components in a mixture. youtube.com Small samples are periodically withdrawn from the reaction, quenched, and analyzed. While it provides excellent sensitivity and quantitative accuracy, it is labor-intensive and introduces a time delay between sampling and obtaining the result. mt.comyoutube.com

In-situ FTIR and HPLC are often used as complementary techniques. youtube.com FTIR provides real-time, continuous data on reaction progression, which is ideal for understanding kinetics and identifying critical control points. HPLC offers superior sensitivity for quantifying low-level impurities and verifying the final product purity. youtube.com

Table 2: Comparison of In-situ FTIR and HPLC for Reaction Monitoring

| Feature | In-situ FTIR (e.g., ReactIR) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Analysis Type | In-situ, real-time, continuous. mt.com | Ex-situ, offline, discrete time points. mt.com |

| Information Provided | Reaction kinetics, mechanism, pathways, endpoint detection, intermediate tracking. mt.com | Quantitative concentration of components, impurity profiling. youtube.com |

| Sampling | No sampling required; probe is immersed in the reaction. nih.gov | Requires physical removal and preparation of samples. youtube.com |

| Temporal Resolution | High (data collected every minute or less). youtube.com | Low (dependent on sample prep and run time). youtube.com |

| Strengths | Provides a continuous view of the reaction; non-invasive; tracks unstable species. mt.commt.com | High sensitivity and accuracy for quantification; well-established method. youtube.com |

| Limitations | Lower sensitivity for trace components; complex mixtures can have overlapping spectra. | Time delay in analysis; sample may not be representative if the reaction is fast or sensitive. mt.com |

Since this compound is derived from alanine (except for glycine, all common amino acids are chiral), it exists as a pair of enantiomers: (S)-2-amino-N-(2-hydroxyethyl)propanamide and (R)-2-amino-N-(2-hydroxyethyl)propanamide. For many applications, particularly in pharmaceuticals, it is essential to produce a single, pure enantiomer. nih.govrsc.org This can be achieved through two main strategies: stereoselective synthesis or chiral resolution.

Stereoselective Synthesis: This approach, also known as asymmetric synthesis, aims to create predominantly one enantiomer from the start. wikipedia.org This can involve using a chiral catalyst or chiral auxiliary that directs the reaction toward the desired stereoisomer. For example, enantioselective synthesis of D-α-amino amides has been achieved using methods like a cinchona alkaloid-catalyzed aza-Henry reaction. nih.govrsc.org While highly efficient, developing a new asymmetric synthesis can be a complex research endeavor. wikipedia.org

Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.orglibretexts.org Since enantiomers have identical physical properties, direct separation is difficult. libretexts.org The most common method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid. wikipedia.orglibretexts.org This reaction creates a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), allowing them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. Other resolution techniques include chiral column chromatography and enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture. wikipedia.orggoogle.com The main disadvantage of resolution is that the theoretical maximum yield for the desired enantiomer is 50%, although the unwanted enantiomer can sometimes be racemized and recycled. wikipedia.orgrsc.org

Applications of Flow Chemistry in Propanamide Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, has become an increasingly important methodology for the synthesis of propanamides and other amides. This technique offers several advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and greater efficiency. In the context of propanamide synthesis, flow chemistry allows for the use of highly reactive reagents and the precise control of reaction parameters, leading to higher yields and purities.

The continuous nature of flow synthesis facilitates the rapid optimization of reaction conditions, such as temperature, pressure, and residence time. This high level of control is particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, thereby preventing runaway reactions and the formation of undesirable byproducts. Furthermore, the integration of in-line purification techniques, such as solid-phase extraction or continuous liquid-liquid extraction, can streamline the entire synthetic process, reducing manual labor and potential for product loss.

This compound as a Foundational Building Block in Organic Synthesis

The chemical structure of this compound, which features a primary amine, a secondary amide, and a primary alcohol, makes it a highly versatile building block in organic synthesis. The distinct reactivity of these functional groups can be selectively harnessed to construct a diverse range of more complex organic molecules, including heterocyclic compounds and other valuable chemical entities.

Participation in Oxidation Reactions of Amino and Amide Groups

The primary amino group of this compound is susceptible to a variety of oxidation reactions. The outcome of the reaction is highly dependent on the oxidizing agent employed. For instance, mild oxidation can convert the amino group into a hydroxylamine, while stronger oxidizing agents can lead to the formation of a nitro group. The amide functionality, although generally more resistant to oxidation, can also undergo oxidative transformations under specific conditions, providing pathways to novel molecular structures.

Table 1: Oxidation Reactions of this compound

| Functional Group | Oxidizing Agent | Potential Product |

| Primary Amine | Mild Oxidants (e.g., H₂O₂) | Hydroxylamine |

| Primary Amine | Strong Oxidants (e.g., KMnO₄) | Nitro Compound |

Reduction Pathways for Amide and Amino Functionalities

The amide and amino groups of this compound can also be targeted through reduction reactions. The amide bond can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a fundamental tool in organic synthesis for accessing diamine structures. While the primary amino group is already in a reduced state, it can undergo reductive amination. This two-step process, involving the formation of an imine followed by its reduction, allows for the introduction of various substituents onto the nitrogen atom, leading to the formation of secondary and tertiary amines.

Table 2: Reduction Reactions of this compound

| Functional Group | Reagent/Reaction | Resulting Functional Group |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Secondary Amine |

| Primary Amine | Aldehyde/Ketone followed by a reducing agent (Reductive Amination) | Secondary or Tertiary Amine |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a potent nucleophile, readily participating in nucleophilic substitution reactions. It can react with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-nitrogen bonds. This reactivity is crucial for the elaboration of the molecular scaffold. N-alkylation introduces alkyl groups onto the nitrogen atom, while N-acylation leads to the formation of diamides. The choice of reaction conditions can often allow for selective reaction at the amino group in the presence of the hydroxyl group.

Utility in the Construction of Complex Organic Molecules and Heterocyclic Systems

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of complex organic molecules and, in particular, heterocyclic systems. The presence of nucleophilic amino and hydroxyl groups, along with the amide linkage, provides multiple reaction sites for intramolecular cyclization reactions. For example, under appropriate conditions, the molecule can be induced to form cyclic structures such as piperazines or morpholines, which are common motifs in many biologically active compounds. The inherent chirality of the molecule can also be exploited to synthesize enantiomerically pure target molecules, a critical aspect in the development of pharmaceuticals.

Advanced Spectroscopic and Structural Elucidation of 2 Amino N 2 Hydroxyethyl Propanamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Investigations for Chemical Environment Assessment

Proton (¹H) NMR spectroscopy is a powerful tool for assessing the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity, and coupling constants (J) provide a detailed picture of the molecular structure. For 2-amino-N-(2-hydroxyethyl)propanamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ | 1.2 - 1.4 | Doublet | ~7.0 |

| CH (α-carbon) | 3.5 - 3.7 | Quartet | ~7.0 |

| NH-CH₂ | 3.2 - 3.4 | Multiplet | |

| CH₂-OH | 3.6 - 3.8 | Multiplet | |

| NH₂ | Broad singlet | ||

| OH | Broad singlet |

Note: Predicted data is generated based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

In related structures like N,N-bis(2-hydroxyethyl)acetamide, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms show distinct triplets in the range of 3.3-3.8 ppm, indicating the influence of the electronegative atoms on the chemical shift. st-andrews.ac.uk Similarly, for this compound, the methylene groups of the hydroxyethyl (B10761427) moiety are expected to be diastereotopic, potentially leading to more complex splitting patterns.

Carbon-13 (¹³C) NMR Characterization of the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

A predicted ¹³C NMR spectrum for this compound would show signals for the methyl carbon, the alpha-carbon, the carbonyl carbon, and the two carbons of the hydroxyethyl group. The chemical shifts are influenced by the nature of the attached atoms and functional groups. For instance, the carbonyl carbon is expected to resonate at a significantly downfield position due to the deshielding effect of the double-bonded oxygen.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | 18 - 22 |

| CH (α-carbon) | 50 - 55 |

| C=O (amide) | 170 - 175 |

| NH-CH₂ | 42 - 46 |

Note: This data is predictive and serves as a guide for spectral interpretation. Experimental verification is necessary for confirmation.

Studies on similar amino acid derivatives have shown that the chemical shifts of carbonyl carbons are sensitive to solvent polarity and hydrogen bonding interactions. mdpi.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within a molecule, which is crucial for confirming the structure of this compound.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings, typically through two or three bonds. For the target molecule, cross-peaks would be expected between the methyl protons and the alpha-proton, and between the two methylene groups of the hydroxyethyl moiety. This helps to piece together the different spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This technique is invaluable for unambiguously assigning the carbon signals based on the more readily assigned proton spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For instance, correlations would be expected from the alpha-proton to the carbonyl carbon and from the amide proton to the adjacent methylene carbon of the hydroxyethyl group.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₅H₁₂N₂O₂), the theoretical exact mass can be calculated.

Theoretical Exact Mass for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₅H₁₃N₂O₂⁺ | 133.0977 |

Note: These values are calculated based on the most abundant isotopes of each element.

Experimental HRMS data that closely matches these theoretical values would provide strong evidence for the elemental composition of the synthesized compound. The fragmentation pattern observed in the MS/MS spectrum would further confirm the structure by showing characteristic losses of functional groups, such as the loss of water, the amino group, or cleavage of the amide bond.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. For this compound, MS/MS analysis would provide valuable insights into its molecular structure and bonding.

In a typical MS/MS experiment, the molecule is first ionized, often by protonation to form the [M+H]⁺ ion, and then subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule is expected to occur at the most labile bonds, primarily the amide bond.

Key fragmentation pathways for this compound would likely include:

Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides and would result in the formation of a propanoyl cation and a neutral N-(2-hydroxyethyl)amine fragment, or vice versa. nih.gov

Loss of ammonia (B1221849) (NH₃): The primary amine group can be lost as a neutral ammonia molecule.

Loss of water (H₂O): The hydroxyl group can be eliminated as a water molecule.

Cleavage adjacent to the amino group: Fragmentation of the carbon-carbon bond alpha to the primary amine is also a possibility.

The expected fragmentation patterns are detailed in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| [M+H]⁺ | Varies | Acylium ion | N-(2-hydroxyethyl)amine |

| [M+H]⁺ | Varies | N-(2-hydroxyethyl)aminium ion | Propanamide |

| [M+H]⁺ | Varies | [M+H - NH₃]⁺ | NH₃ |

| [M+H]⁺ | Varies | [M+H - H₂O]⁺ | H₂O |

This data is predictive and based on the fragmentation patterns of similar amino acid amides.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and conformational isomers of a molecule.

Identification of Characteristic Functional Group Vibrations (e.g., Amide I, II, III Bands, Hydroxyl Stretching)

The FT-IR and FT-Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups. researchgate.netmdpi.com

Amide Bands: The amide group gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is expected in the region of 1630-1680 cm⁻¹. The Amide II band (a mix of N-H bending and C-N stretching) typically appears between 1510 and 1580 cm⁻¹. The Amide III band is more complex and is found in the 1250-1300 cm⁻¹ range. acs.orgresearchgate.net

Hydroxyl Stretching: The O-H stretching vibration of the hydroxyl group is anticipated to produce a broad band in the 3200-3600 cm⁻¹ region in the FT-IR spectrum. The broadness of this band is indicative of hydrogen bonding.

Amino Stretching: The primary amine group will show N-H stretching vibrations in the 3300-3500 cm⁻¹ range. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes.

C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl and propyl groups are expected in the 2850-3000 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | Amide I (C=O stretch) | 1630 - 1680 |

| Amide | Amide II (N-H bend, C-N stretch) | 1510 - 1580 |

| Amide | Amide III | 1250 - 1300 |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch (symmetric & asymmetric) | 3300 - 3500 |

| Alkyl | C-H stretch | 2850 - 3000 |

This data is based on typical vibrational frequencies for these functional groups in similar molecules.

Investigation of Intramolecular Hydrogen Bonding Effects on Spectroscopic Signatures

The presence of hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the carbonyl oxygen, the nitrogen of the amide, and the hydroxyl oxygen) in this compound makes it a prime candidate for intramolecular hydrogen bonding. acs.orgacs.orgpsu.edu Such interactions can significantly influence the molecule's conformation and its spectroscopic properties.

Intramolecular hydrogen bonding would be expected to cause a red-shift (a shift to lower wavenumbers) in the O-H and N-H stretching frequencies in the FT-IR spectrum. rsc.orgresearchgate.net The magnitude of this shift is correlated with the strength of the hydrogen bond. For instance, a strong hydrogen bond between the hydroxyl hydrogen and the amide carbonyl oxygen would result in a broader and lower frequency O-H stretching band compared to a non-hydrogen-bonded hydroxyl group. Conformational analysis through computational modeling would be necessary to determine the most stable conformers and the nature of their intramolecular hydrogen bonds.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Assuming that this compound is derived from a chiral amino acid like alanine (B10760859), it would be optically active. Electronic absorption and circular dichroism (CD) spectroscopy are essential techniques for studying the stereochemistry of chiral molecules.

The amide group acts as a chromophore and is expected to exhibit electronic transitions in the far-UV region. A key transition is the n → π* transition of the carbonyl group, which is typically weak in the absorption spectrum but can give a strong signal in the CD spectrum if it is in a chiral environment. elsevierpure.com

The CD spectrum of a chiral derivative of this compound would likely show a Cotton effect (a characteristic change in sign of the CD signal) around the wavelength of the amide electronic transitions. The sign and magnitude of the Cotton effect are sensitive to the absolute configuration of the chiral center and the conformation of the molecule. acs.orgescholarship.org Therefore, CD spectroscopy could be a powerful tool for determining the absolute configuration and studying the conformational preferences of this molecule in solution.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information about:

Bond lengths and angles: The exact distances between atoms and the angles between bonds in the solid state.

Intermolecular interactions: The arrangement of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding, that hold the crystal together.

While no crystal structure for this compound is currently available in public databases, data from similar small molecules like propionamide (B166681) show how hydrogen bonding can dictate the packing in the solid state. chemicalbook.comnih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. myfoodresearch.comnih.gov Due to its polarity, a polar-embedded or an aqueous C18 column might be employed. Detection could be achieved using a UV detector at a low wavelength (around 210 nm) where the amide bond absorbs. For more sensitive and selective detection, derivatization with a UV-active or fluorescent tag, or the use of a mass spectrometer as a detector (LC-MS), would be advantageous. creative-proteomics.comnih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, stemming from the polar amine and hydroxyl groups. bre.comacs.org Therefore, derivatization is necessary to convert these polar groups into less polar, more volatile moieties. thermofisher.comsigmaaldrich.comepa.gov Common derivatization techniques include silylation or acylation. After derivatization, the compound could be analyzed on a non-polar or medium-polarity capillary column with flame ionization detection (FID) or mass spectrometry (MS) for detection.

The following table summarizes the potential chromatographic methods.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Comments |

| RP-HPLC | C18, Polar-embedded C18 | Acetonitrile/Water or Methanol/Water with buffer | UV (210 nm), MS | Suitable for purity assessment. Derivatization may be needed for enhanced sensitivity. |

| GC | Non-polar (e.g., 5% phenyl polysiloxane) | Helium, Nitrogen | FID, MS | Derivatization (e.g., silylation) is required to increase volatility and thermal stability. |

Biomolecular Interactions and Enzymatic Studies of 2 Amino N 2 Hydroxyethyl Propanamide and Its Derivatives

Investigation of Specific Molecular Target Interactions

Comprehensive in vitro studies to determine the specific molecular targets of 2-amino-N-(2-hydroxyethyl)propanamide are not yet prevalent in published research. The following sections outline the current knowledge gaps.

Receptor Binding Affinities and Selectivity in In Vitro Models

Currently, there is a lack of publicly available data from in vitro studies detailing the receptor binding affinities and selectivity of this compound. Such studies are crucial for understanding its potential pharmacological effects and for identifying its primary cellular interactors. Future research should focus on screening this compound against a wide array of receptors to elucidate its binding profile.

Enzyme Modulation and Inhibition Mechanisms

Direct evidence of this compound's effect on enzymes such as Aromatic L-amino acid decarboxylase, tyrosinase, or its ability to inhibit TNF-α is not documented in the current body of scientific literature. Investigations into these potential enzymatic interactions are necessary to understand its biological activity.

Influence on Intracellular Biochemical Pathways

The impact of this compound on intracellular biochemical pathways is an area that requires significant investigation.

Amide Metabolism Pathways and Metabolite Identification

Specific metabolic pathways for this compound and the identification of its metabolites have not been reported. Understanding how this amide is processed within cells is fundamental to determining its bioavailability, duration of action, and potential downstream effects.

Modulation of Protein Synthesis and Related Processes

There is currently no scientific literature available that describes the modulation of protein synthesis or related processes by this compound. Research in this area would be valuable to ascertain if the compound has any influence on gene expression and protein production.

Interaction with Macromolecules and Biological Systems

The broader interactions of this compound with macromolecules and within biological systems have yet to be characterized. Studies exploring its binding to proteins, nucleic acids, and other large biological molecules would provide a more complete picture of its mechanism of action.

Mechanisms of Free Radical Generation and Interaction with Biomolecules (e.g., enzymes, proteins)

The generation of free radicals by this compound itself is not extensively documented in scientific literature. However, the interaction of related amino acid amides with biomolecules and the general mechanisms of free radical-mediated oxidation of amino acids and proteins provide a framework for understanding its potential behavior.

Free radical-mediated oxidation of amino acid residues in proteins can be initiated by various reactive oxygen species (ROS). These interactions can lead to modifications such as the hydroxylation of aromatic and aliphatic side chains, nitration of aromatic residues, and the conversion of some amino acid residues to carbonyl derivatives researchgate.netnih.gov. The amide backbone of proteins can also be a target. For instance, weakly polar interactions between the aromatic rings of amino acids and the hydrogens of backbone amides are known to stabilize local protein structures nih.govresearchgate.net. The amide bond, due to its resonance structure, is generally stable; however, enzymes like proteases can cleave these bonds, a process fundamental to many biological functions nih.gov.

While direct evidence for this compound generating free radicals is lacking, it is plausible that like other amino acids, it could be a target of ROS, leading to the formation of secondary radicals and subsequent interactions with biomolecules. The presence of amino and hydroxyl groups could influence its reactivity and potential as a free radical scavenger or a target of oxidative damage.

Metal Ion Chelation Properties and Coordination Chemistry (e.g., with Vanadium(V))

The coordination chemistry of ligands containing N-(2-hydroxyethyl) moieties with metal ions, including Vanadium(V), has been a subject of investigation. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its potential chelation properties.

A study on N-(2-hydroxyethyl)iminodiacetic acid (H3hida), a compound that also contains the N-(2-hydroxyethyl) group, has detailed its coordination with Vanadium(IV) and Vanadium(V) nist.govnih.gov. In these complexes, the ligand coordinates to the vanadium center through the nitrogen atom, the oxygen atom of the hydroxyl group, and the oxygen atoms of the carboxylate groups. In a mononuclear Vanadium(V) complex with this ligand, the coordination sphere is a distorted octahedron nist.govnih.gov.

The interaction of Vanadium(V) with 2-amino-N-hydroxypropanamide, another related compound, has also been studied, revealing the formation of various complex species in aqueous solution. These studies are crucial for understanding the potential of such ligands to modulate the biological activity of metal ions like vanadium, which has been explored for its insulin-mimetic properties.

Antimicrobial Activity and Underlying Mechanisms (for derivatives exhibiting such properties)

While information on the antimicrobial activity of this compound is scarce, numerous studies have demonstrated the potent antimicrobial effects of its derivatives and related amide compounds.

Evaluation against Drug-Resistant Microorganisms

Derivatives of amino acid amides have shown promising activity against a range of drug-resistant bacteria. For instance, certain 2-benzylidene-3-oxobutanamide derivatives have exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii rsc.org. Similarly, small molecules with an acylated reduced amide scaffold have demonstrated potent activity against multidrug-resistant Gram-positive and Gram-negative bacteria nih.gov. These compounds are thought to act by disrupting the bacterial cell membrane, a mechanism that is less likely to induce resistance nih.gov.

Below is a table summarizing the minimum inhibitory concentrations (MIC) of some amide derivatives against resistant bacterial strains.

| Compound Class | Derivative Example | Resistant Strain | MIC (µg/mL) | Reference |

| 2-Benzylidene-3-oxobutanamides | Compound 4a | MRSA | 8 | rsc.org |

| 2-Benzylidene-3-oxobutanamides | Compound 4b | MDR-AB | 16 | rsc.org |

| Acylated Reduced Amides | Compound 13 | MRSA | 4 | nih.gov |

| Acylated Reduced Amides | Compound 14 | VRE | 8 | nih.gov |

This table is for illustrative purposes and the compounds listed are not direct derivatives of this compound.

Exploration of Antifungal, Antiviral, and Insecticidal Activities

Antifungal Activity:

Derivatives of N-(2-hydroxyethyl) amides have been investigated for their antifungal properties. For example, a series of hydroxyethyl (B10761427) naphthalimides demonstrated better antifungal potency than fluconazole against several fungal species, including Aspergillus fumigatus and Candida tropicalis nih.gov. The proposed mechanism for some of these derivatives involves interaction with fungal DNA and enzymes, as well as the promotion of reactive oxygen species (ROS) production within the fungal cells, leading to oxidative stress and cell death nih.gov. Amide derivatives containing cyclopropane have also shown promising antifungal activity against Candida albicans mdpi.comnih.gov.

The following table presents the minimum inhibitory concentration (MIC) values for some hydroxyethyl amide derivatives against pathogenic fungi.

| Compound Class | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference |

| Hydroxyethyl Naphthalimides | Thioether benzimidazole derivative 7f | Candida tropicalis | 4 | nih.gov |

| Amiloride Analogs | HMA analog 9 | Drug-resistant Candida spp. | 16-32 | nih.gov |

| Cyclopropane Amides | Compound F8 | Candida albicans | 16 | nih.gov |

| Cyclopropane Amides | Compound F24 | Candida albicans | 16 | nih.gov |

This table is for illustrative purposes and the compounds listed are not direct derivatives of this compound.

Antiviral Activity:

The antiviral potential of small molecule amides has been explored against various viruses. Amide derivatives containing an α-aminophosphonate moiety have shown antiviral activity against the Tobacco Mosaic Virus (TMV) nih.gov. Additionally, amide-appended α-hydroxytropolones have demonstrated potent antiviral activity against herpes simplex virus-1 and -2 (HSV-1 and HSV-2), including acyclovir-resistant strains nih.govrsc.orgrsc.org. Some novel benzo-heterocyclic amine compounds have also exhibited broad-spectrum antiviral activity mdpi.com.

Insecticidal Activity:

Several classes of amide derivatives have been synthesized and evaluated for their insecticidal properties. Amides containing N-pyridylpyrazole moieties have shown good insecticidal activities against various lepidopteran pests nih.gov. Furthermore, amide derivatives of β-pinene have been tested against Mythimna separata and Semiaphis heraclei, with some compounds showing significant mortality rates against the latter techscience.com. The introduction of an amide group is often considered a favorable structural motif for enhancing insecticidal activity techscience.com.

Applications of 2 Amino N 2 Hydroxyethyl Propanamide in Chemical Research and Materials Science

Polymer Chemistry and Advanced Materials Development

There is no available scientific literature detailing the use of 2-amino-N-(2-hydroxyethyl)propanamide in the following areas:

Development of Chemical Probes and Diagnostic Tools

Information regarding the application of this compound in the development of diagnostic tools is not present in the current body of scientific literature.

Intermediate in Agrochemical and Specialty Chemical Synthesis

The inherent structure of this compound, featuring a primary amine, a secondary amide, and a primary hydroxyl group, presents multiple reactive sites for chemical transformations. This multifunctionality theoretically allows it to serve as a versatile precursor in the synthesis of a variety of target molecules.

In the context of agrochemicals , amino acid derivatives are known to be incorporated into the structures of some pesticides. The amine and hydroxyl groups of this compound could, in principle, be modified to introduce toxophoric moieties or to alter the solubility and transport properties of an active ingredient. However, no specific instances of this compound being used to synthesize commercial or developmental agrochemicals have been documented.

Similarly, in specialty chemical synthesis , its structure is suggestive of potential applications. For instance, the hydroxyl group could be used for esterification or etherification reactions, while the amine group could undergo reactions such as acylation or alkylation. These transformations could lead to the formation of a range of specialty chemicals, including but not limited to:

Surfactants: By attaching a long-chain alkyl group to the amine or hydroxyl function, amphiphilic molecules with surface-active properties could be generated. While the synthesis of amino acid-based surfactants is a broad field, the specific use of this compound for this purpose is not reported.

Polymers: The bifunctional nature of the molecule (amine and hydroxyl groups) could allow it to act as a monomer or a chain modifier in polymerization reactions, potentially leading to the formation of polyamides, polyesters, or polyurethanes with specific properties. Again, no literature specifically describes its use in this capacity.

Heterocyclic Compounds: The reactive functional groups could be utilized in cyclization reactions to form various heterocyclic structures, which are common scaffolds in pharmaceuticals and specialty chemicals.

While the potential for this compound as a synthetic intermediate is clear from a chemical standpoint, the lack of documented applications in agrochemical and specialty chemical synthesis prevents a detailed discussion of its role in these fields. Further research and publication in this area would be necessary to elaborate on its practical utility.

Structure Activity Relationship Sar Studies of 2 Amino N 2 Hydroxyethyl Propanamide Derivatives

Systematic Structural Modifications and Their Academic Implications

The chemical scaffold of 2-amino-N-(2-hydroxyethyl)propanamide offers three primary sites for structural modification: the alpha-amino group, the N-(2-hydroxyethyl) moiety, and the propanamide backbone. Systematic derivatization at these positions allows for a comprehensive investigation of the SAR landscape.

The primary alpha-amino group is a crucial functional group that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets. Its modification can significantly impact the biological activity of the parent compound. Common derivatization strategies include acylation, alkylation, and arylation.

Acylation of the alpha-amino group to form secondary amides can introduce a range of substituents with varying electronic and steric properties. For instance, the introduction of small alkyl groups versus bulky aromatic groups can probe the spatial tolerance of the binding pocket. Studies on related amino acid amides have shown that the nature of the acyl group can modulate the compound's lipophilicity, which in turn affects its ability to cross cell membranes and access its target. researchgate.net

| Modification Type | Potential Impact on Activity |

| Acylation | Modulates lipophilicity and steric bulk |

| Alkylation | Alters basicity and hydrogen bonding |

| Arylation | Introduces aromatic interactions (e.g., π-π stacking) |

This table is generated based on established principles of medicinal chemistry and SAR studies of related amino amides.

The N-(2-hydroxyethyl) group provides a hydroxyl functionality that can act as both a hydrogen bond donor and acceptor. Modifications to this moiety can provide insights into the importance of this hydrogen bonding capability for biological activity.

Esterification or etherification of the hydroxyl group can eliminate its hydrogen bond donating ability and introduce different steric and electronic features. For example, converting the hydroxyl to a methoxy (B1213986) group would retain some hydrogen bond accepting capability but would increase lipophilicity. In studies of N-(2-hydroxyethyl) cinnamamide (B152044) derivatives, modifications at this position were found to influence anticonvulsant activity. nih.gov

Replacement of the hydroxyl group with other functional groups, such as an amino or a thiol group, can probe the specific type of interaction required at this position. An amino group could introduce an additional basic center, while a thiol could participate in different types of interactions, including disulfide bond formation in certain environments.

| Modification Type | Potential Impact on Activity |

| Etherification | Increases lipophilicity, removes H-bond donor capacity |

| Esterification | Increases lipophilicity, removes H-bond donor capacity, introduces carbonyl |

| Amine Substitution | Introduces a basic center and H-bond donor/acceptor |

| Thiol Substitution | Introduces a potential metal-coordinating group |

This table is generated based on established principles of medicinal chemistry and SAR studies of related N-acylethanolamines and other hydroxyethyl (B10761427) amides. nih.govresearchgate.net

The propanamide backbone provides a specific spatial arrangement for the alpha-amino and N-(2-hydroxyethyl) groups. Alterations to this backbone can affect the conformational flexibility and the relative orientation of these key functional groups.

Introducing substituents on the backbone, for example, at the alpha- or beta-positions of the propionyl group, can introduce steric hindrance and may favor specific conformations. Such modifications can be critical for optimizing the fit of the molecule into a binding site. The length of the alkyl chain in the amide backbone can also be varied to understand the spatial requirements of the target. asm.org

Replacing the propanamide with other linker structures, such as a more rigid cyclic system or a more flexible longer alkyl chain, can significantly impact the molecule's conformational freedom. Studies on peptoids (oligo-N-substituted glycines), which feature a modified amide backbone, have demonstrated that such alterations can lead to the formation of stable secondary structures, which can be crucial for biological activity. acs.orgresearchgate.net

| Modification Type | Potential Impact on Activity |

| Alkyl Substitution | Induces conformational constraints |

| Chain Length Variation | Probes spatial limits of the binding site |

| Backbone Isomerization | Alters the relative orientation of functional groups |

This table is generated based on established principles of medicinal chemistry and SAR studies of related amide-containing compounds.

Stereochemical Influences on Molecular Recognition and Biological Activity

The this compound molecule possesses a chiral center at the alpha-carbon of the alanine (B10760859) moiety. Consequently, it can exist as two enantiomers, (S)-2-amino-N-(2-hydroxyethyl)propanamide and (R)-2-amino-N-(2-hydroxyethyl)propanamide. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. youtube.com

This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Therefore, the three-dimensional arrangement of functional groups in one enantiomer may allow for a more favorable set of interactions with the binding site compared to its mirror image.

For instance, one enantiomer might be able to form a crucial hydrogen bond or engage in a specific hydrophobic interaction that is not possible for the other enantiomer due to steric clashes or improper orientation of the interacting groups. In the context of amino acid amides, the stereochemistry at the alpha-carbon is often a critical determinant of potency and selectivity. mdpi.com The biological evaluation of the individual enantiomers of this compound and its derivatives is therefore essential for a complete understanding of their SAR.

Impact of Substituent Electronic and Steric Effects on Molecular Interactions

The introduction of various substituents during the derivatization of this compound allows for the systematic investigation of how electronic and steric effects influence molecular interactions and, consequently, biological activity.

Electronic Effects: The electronic properties of substituents can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These groups can alter the charge distribution within the molecule, affecting the pKa of ionizable groups, the strength of hydrogen bonds, and the potential for dipole-dipole or electrostatic interactions. For example, the introduction of an EWG on an aromatic ring attached to the alpha-amino group can decrease the basicity of the amine, which may impact its interaction with an acidic residue in the binding site. The influence of substituent electronic effects on the reactivity and properties of amides has been computationally and experimentally studied in various contexts. rsc.orgnih.gov

Steric Effects: The size and shape of substituents, or their steric bulk, play a crucial role in determining how well a molecule can fit into its biological target. Bulky substituents may prevent a molecule from adopting the optimal conformation for binding or may lead to steric clashes with the binding site, resulting in reduced activity. Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket and enhance binding affinity. The interplay between steric and electronic effects is often complex, and both must be considered in the design of new derivatives. rsc.org

| Effect | Influence on Molecular Interactions |

| Electronic | |

| Electron-Donating Groups (EDGs) | Increase electron density, can enhance basicity |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density, can reduce basicity, may enhance H-bonding acidity |

| Steric | |

| Small Substituents | May allow for better fit in constrained binding sites |

| Bulky Substituents | May enhance binding in large hydrophobic pockets or cause steric hindrance |

This table is generated based on established principles of medicinal chemistry and SAR studies.

Computational SAR and Ligand Design Methodologies

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the biological activity of this compound derivatives and for guiding the design of new analogs. Ligand-based drug design (LBDD) approaches are particularly relevant when the three-dimensional structure of the biological target is unknown. biosolveit.denih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and 3D descriptors) for a set of derivatives with known activities, a predictive model can be developed. This model can then be used to estimate the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for a molecule to bind to a specific biological target. By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features. mdpi.com

Molecular Docking (if target structure is known): Although an LBDD approach is emphasized in the absence of a target structure, if a homologous protein structure is available, molecular docking could be employed. This structure-based drug design (SBDD) method predicts the preferred orientation of a ligand when bound to a target, allowing for the visualization of key interactions and providing a rational basis for designing modifications that could enhance binding affinity. mdpi.com

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the process of lead optimization and the discovery of novel bioactive compounds based on the this compound scaffold.

Future Research Directions and Unexplored Avenues for 2 Amino N 2 Hydroxyethyl Propanamide

Integration of Advanced Analytical Techniques for Real-Time Mechanistic Studies

A profound understanding of the reaction kinetics and mechanisms involving 2-amino-N-(2-hydroxyethyl)propanamide is crucial for optimizing its synthesis and application. The integration of Process Analytical Technology (PAT) can provide invaluable real-time data. mt.com Advanced analytical methods are pivotal for moving beyond static analysis to dynamic, real-time monitoring of chemical transformations.

Future investigations should focus on employing techniques such as:

Real-Time High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Automated HPLC-MS systems can be used for unattended sampling and immediate quantification of reactants, intermediates, and products. rsc.org This allows for the construction of highly accurate reaction profiles, which are essential for detailed mechanistic studies, particularly in complex reaction mixtures or when investigating catalyst performance. rsc.org

In-situ Raman and FTIR Spectroscopy: These non-invasive spectroscopic methods can monitor changes in chemical bonding in real time, providing data on reaction initiation, progression, and endpoint. nih.govresearchgate.net For instance, monitoring the characteristic amide I band can offer insights into conformational changes and interactions of the propanamide backbone. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS allows for the rapid analysis of solid or liquid samples at atmospheric pressure with minimal sample preparation. nih.gov This technique could be invaluable for high-throughput screening of reaction conditions or for analyzing the surface modification of materials with this compound.

These advanced tools will enable a more granular understanding of reaction pathways, catalyst efficiency, and the formation of transient intermediates, facilitating the rational design of optimized synthetic protocols.

| Analytical Technique | Application in Mechanistic Studies | Potential Insights for this compound |

| Real-Time HPLC-MS | Unattended, automated reaction progress monitoring and quantification. rsc.org | Precise kinetic profiles, identification of byproducts, catalyst turnover. |

| In-situ Raman Spectroscopy | Real-time monitoring of changes in molecular vibrations and functional groups. nih.gov | Tracking amide bond formation, monitoring consumption of starting materials. |

| In-situ FTIR Spectroscopy | Analysis of functional group transformations during a reaction. | Understanding reaction initiation and completion, detecting intermediates. |

| DART-MS | Rapid analysis of samples in an open-air environment with no preparation. nih.gov | High-throughput screening of reaction conditions, surface analysis. |

Exploration of Novel Bio-orthogonal Reactivity and Bioconjugation Strategies

The functional groups of this compound present untapped potential for bio-orthogonal chemistry and bioconjugation. These reactions occur selectively within complex biological systems without interfering with native biochemical processes. mdpi.com Future work should aim to develop derivatives of the parent compound that can participate in such reactions.

Key avenues for exploration include:

Modification for "Click Chemistry": The primary amine or hydroxyl group can be functionalized with bio-orthogonal handles like azides or alkynes. This would enable participation in Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC), powerful tools for labeling biomolecules. mdpi.comresearchgate.netresearchgate.net

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Introducing strained alkenes or alkynes onto the propanamide scaffold would allow for rapid and selective reactions with tetrazine-functionalized probes, a cornerstone of modern bioconjugation. researchgate.netnih.gov

Amine-Reactive Chemistries: The primary amine offers a direct site for conjugation using established methods, such as reaction with N-hydroxysuccinimidyl (NHS) esters or aldehydes (via reductive amination), to link the molecule to proteins or other biomacromolecules. youtube.com

By transforming this compound into a bio-orthogonally reactive tool, researchers could unlock new applications in cellular imaging, drug delivery, and activity-based protein profiling. mdpi.comresearchgate.net

| Bioconjugation Strategy | Required Modification of Parent Compound | Potential Application |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Functionalization with an azide (B81097) or a strained alkyne (e.g., cyclooctyne). mdpi.com | Live-cell imaging, protein labeling in complex media. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Incorporation of a dienophile (e.g., trans-cyclooctene, norbornene). nih.gov | Spatiotemporal control of probe activation, rapid biomolecule tagging. |

| Aldehyde/Ketone Condensation | Reaction of the primary amine with an aldehyde to form a Schiff base, followed by reduction. youtube.com | Stable linkage to periodate-oxidized glycoproteins. |

| Activated Ester Reaction | Reaction of the primary amine with an N-hydroxysuccinimidyl (NHS) ester. youtube.com | Covalent attachment to proteins at lysine (B10760008) residues. |

Green Chemistry Approaches in the Synthesis and Derivatization of Propanamide Scaffolds

The principles of green chemistry are paramount for developing sustainable chemical processes. Future research should prioritize the development of environmentally benign methods for the synthesis and modification of this compound and related structures. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. unibo.it

Promising research directions include:

Solvent Replacement: A major source of waste in chemical synthesis is the use of volatile and often toxic organic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org Studies should investigate the use of greener alternatives such as propylene (B89431) carbonate, ethyl acetate, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) for amide bond formation and subsequent derivatization steps. unibo.itrsc.org

Efficient Coupling Reagents: The development of amide bond formation protocols that utilize more sustainable coupling agents is needed. For example, using reagents like propylphosphonic anhydride (B1165640) (T3P®) can lead to high conversions in greener solvents with easier workups compared to traditional carbodiimides. unibo.it

Catalytic Approaches: Exploring enzymatic or chemo-catalytic methods for amide synthesis can reduce the need for stoichiometric activating agents, thereby minimizing waste.

A successful transition to greener synthetic routes will not only reduce the environmental footprint of producing these compounds but also align with the increasing demand for sustainable technologies in the chemical industry. nih.gov

Deeper Investigation into Environmental Fates and Degradation Pathways

As with any chemical compound intended for wider application, a thorough understanding of its environmental persistence, mobility, and degradation is essential. Currently, there is a lack of specific data on the environmental fate of this compound.

Future research must address:

Biodegradability Studies: Standardized tests, such as those outlined by the Organization for Economic Co-operation and Development (OECD), should be conducted to determine if the compound is readily biodegradable. epa.gov Structure-activity relationships suggest that its linear structure with heteroatoms may be amenable to microbial degradation. epa.gov

Identification of Degradation Products: Studies should focus on identifying the products formed under various environmental conditions (e.g., aerobic, anaerobic, photolytic). This is crucial for assessing the potential impact of any breakdown products. For similar amine compounds, degradation pathways can involve oxidation and cleavage, leading to smaller, more polar molecules like ammonia (B1221849) and organic acids. nih.govacs.org

Adsorption and Mobility: The potential for the compound to adsorb to soil and sediment or to leach into groundwater should be investigated. Its high water solubility suggests it may be mobile in aqueous environments. epa.gov

Comprehensive environmental fate data are critical for conducting robust risk assessments and ensuring the responsible use of this and related propanamide compounds. juniperpublishers.com

Computational Design and Discovery of Next-Generation Amide-Based Systems with Tailored Properties

In silico methods offer a powerful, resource-efficient approach to designing novel molecules and predicting their properties before undertaking expensive and time-consuming laboratory synthesis. mdpi.comresearchgate.net The scaffold of this compound is an excellent starting point for computational design.

Future research should leverage computational tools for:

Rational Enzyme Redesign: Computational strategies, such as those combining quantum mechanics and molecular mechanics (QM/MM), can be used to redesign existing enzymes to enhance their ability to synthesize or modify amide-containing molecules. nih.govresearchgate.net

Structure-Property Relationship Modeling: By systematically modifying the parent structure in silico, it is possible to build models that correlate structural features with desired properties (e.g., binding affinity, solubility, reactivity). Density Functional Theory (DFT) calculations can elucidate geometric and electronic structures, providing a molecular-level interpretation of experimental findings. rsc.orgnih.gov

Virtual Screening and ADMET Prediction: Large virtual libraries of derivatives can be screened against biological targets to identify promising new candidates. nih.gov Furthermore, in silico tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, helping to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. nih.govresearchgate.net

This computational-first approach can accelerate the discovery of next-generation amide-based systems with properties tailored for specific applications, from materials science to medicinal chemistry. mdpi.comrsc.org

| Computational Method | Objective | Application to Amide-Based Systems |

| QM/MM Molecular Dynamics | To model and understand reaction mechanisms, particularly in enzymatic catalysis. nih.gov | Redesigning amidase enzymes for enhanced synthesis of propanamide derivatives. |

| Molecular Docking | To predict the binding orientation and affinity of a molecule to a target protein. mdpi.comnih.gov | Screening virtual libraries of derivatives for potential biological activity. |

| ADMET Prediction | To forecast the pharmacokinetic and toxicity profiles of a compound in silico. researchgate.net | Prioritizing candidates with favorable drug-like properties and low toxicity risk. |

| Density Functional Theory (DFT) | To calculate electronic structure, geometry, and reactivity descriptors. rsc.org | Understanding structure-activity relationships and reaction mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.